molecular formula C10H9NO3 B3827608 ethyl (2Z)-2-cyano-3-(2-furyl)acrylate

ethyl (2Z)-2-cyano-3-(2-furyl)acrylate

Cat. No.: B3827608
M. Wt: 191.18 g/mol
InChI Key: MWOUIHHHTGARFQ-VURMDHGXSA-N
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Description

Ethyl (2Z)-2-cyano-3-(2-furyl)acrylate is an organic compound characterized by the presence of a cyano group, a furan ring, and an acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-cyano-3-(2-furyl)acrylate typically involves the Knoevenagel condensation reaction. This reaction is carried out between ethyl cyanoacetate and 2-furaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted under reflux conditions in an appropriate solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity. The use of heterogeneous catalysts can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-cyano-3-(2-furyl)acrylate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The acrylate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furan derivatives with various functional groups.

    Reduction: Ethyl (2Z)-2-amino-3-(2-furyl)acrylate.

    Substitution: Substituted acrylates with different nucleophiles attached.

Scientific Research Applications

Ethyl (2Z)-2-cyano-3-(2-furyl)acrylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers and advanced materials due to its reactive functional groups.

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-cyano-3-(2-furyl)acrylate involves its interaction with various molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The furan ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. The acrylate moiety can undergo Michael addition reactions, leading to the formation of covalent bonds with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2E)-2-cyano-3-(2-furyl)acrylate: Similar structure but with a different configuration of the double bond.

    Methyl (2Z)-2-cyano-3-(2-furyl)acrylate: Similar structure but with a methyl ester instead of an ethyl ester.

    Ethyl (2Z)-2-cyano-3-(2-thienyl)acrylate: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

This compound is unique due to its specific combination of functional groups and the (2Z) configuration of the double bond. This configuration can influence its reactivity and interactions with other molecules, making it distinct from its isomers and analogs.

Properties

IUPAC Name

ethyl (Z)-2-cyano-3-(furan-2-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-2-13-10(12)8(7-11)6-9-4-3-5-14-9/h3-6H,2H2,1H3/b8-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOUIHHHTGARFQ-VURMDHGXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=CO1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\C1=CC=CO1)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23973-22-0
Record name NSC8375
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8375
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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